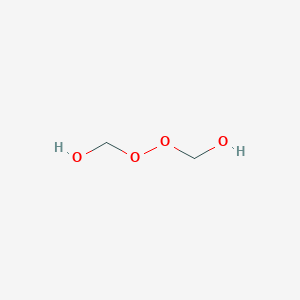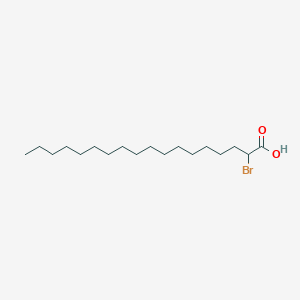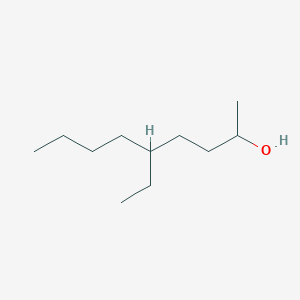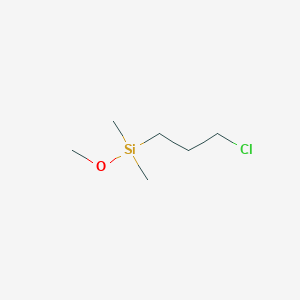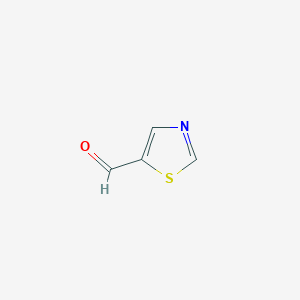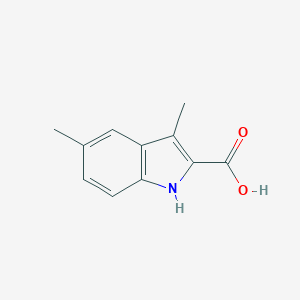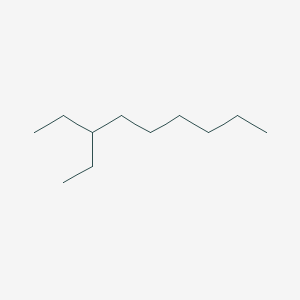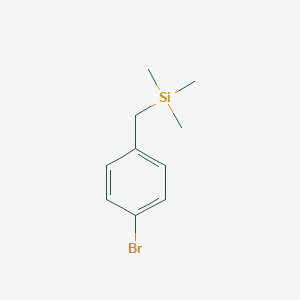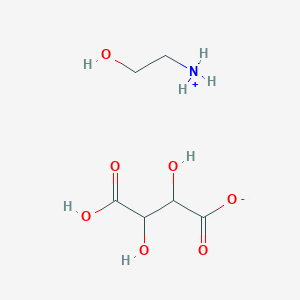
(2-Hydroxyethyl)ammonium hydrogen tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium hydrogen tartrate, also known as HET, is a chemical compound that has been widely used in scientific research due to its unique properties. HET is a white crystalline powder that is highly soluble in water and has a molecular weight of 197.17 g/mol.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate is not well understood. However, it is believed that (2-Hydroxyethyl)ammonium hydrogen tartrate acts as a chiral agent by forming a complex with the target molecule, which allows for the separation of enantiomers. (2-Hydroxyethyl)ammonium hydrogen tartrate also acts as a pH buffer by maintaining a stable pH level during enzymatic reactions. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can stabilize proteins and enzymes by preventing denaturation and aggregation.
Biochemical and Physiological Effects:
(2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. (2-Hydroxyethyl)ammonium hydrogen tartrate has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to have neuroprotective properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Hydroxyethyl)ammonium hydrogen tartrate has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized. (2-Hydroxyethyl)ammonium hydrogen tartrate is also a chiral agent that can be used for the separation of enantiomers. However, there are also limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments. (2-Hydroxyethyl)ammonium hydrogen tartrate can interfere with some enzymatic reactions and can also affect the activity of some proteins. Additionally, (2-Hydroxyethyl)ammonium hydrogen tartrate can be expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of (2-Hydroxyethyl)ammonium hydrogen tartrate. One potential direction is the development of new synthesis methods for (2-Hydroxyethyl)ammonium hydrogen tartrate that are more efficient and cost-effective. Another direction is the investigation of (2-Hydroxyethyl)ammonium hydrogen tartrate's potential as a drug delivery agent. (2-Hydroxyethyl)ammonium hydrogen tartrate has been shown to be a stable and highly soluble compound, which makes it a potential candidate for drug delivery. Additionally, further research is needed to understand the mechanism of action of (2-Hydroxyethyl)ammonium hydrogen tartrate and its potential applications in various fields of research.
Conclusion:
In conclusion, (2-Hydroxyethyl)ammonium hydrogen tartrate is a chemical compound that has been widely used in scientific research due to its unique properties. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. It has various biochemical and physiological effects and has potential applications in drug delivery. While there are limitations to the use of (2-Hydroxyethyl)ammonium hydrogen tartrate in lab experiments, further research is needed to understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of (2-Hydroxyethyl)ammonium hydrogen tartrate involves the reaction of L-(+)-tartaric acid with 2-aminoethanol in the presence of a strong acid catalyst. The reaction yields (2-Hydroxyethyl)ammonium hydrogen tartrate as a white crystalline powder with a high purity level. The synthesis method of (2-Hydroxyethyl)ammonium hydrogen tartrate is simple and efficient, making it a popular choice for scientific research.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium hydrogen tartrate has been widely used in scientific research due to its unique properties. It can act as a chiral agent, a pH buffer, and a stabilizer for proteins and enzymes. (2-Hydroxyethyl)ammonium hydrogen tartrate has been used in various fields of research, including biochemistry, biotechnology, and pharmaceuticals. It has been used as a reagent for the synthesis of chiral compounds, as a pH buffer in enzymatic reactions, and as a stabilizer for proteins and enzymes.
Eigenschaften
CAS-Nummer |
17598-15-1 |
|---|---|
Molekularformel |
C6H13NO7 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-hydroxyethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NO/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
RIAWEWHXZJUMCO-UHFFFAOYSA-N |
SMILES |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
C(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Andere CAS-Nummern |
17598-15-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





